molecular formula C22H18N2O6 B15152363 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid

2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid

Cat. No.: B15152363
M. Wt: 406.4 g/mol
InChI Key: SKCSKIIGRDSACK-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitrobenzoic acid moiety, a phenylcarbamoyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethylphenol with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with 3-aminophenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and nitro groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-aminobenzoic acid, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylcarbamoyl and dimethylphenoxy groups can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-aminobenzoic acid
  • 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-4-nitrobenzoic acid
  • 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-3-nitrobenzoic acid

Uniqueness

What sets 2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical properties and biological activities

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[3-(3,4-dimethylphenoxy)phenyl]carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C22H18N2O6/c1-13-6-8-18(10-14(13)2)30-17-5-3-4-15(11-17)23-21(25)19-9-7-16(24(28)29)12-20(19)22(26)27/h3-12H,1-2H3,(H,23,25)(H,26,27)

InChI Key

SKCSKIIGRDSACK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

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